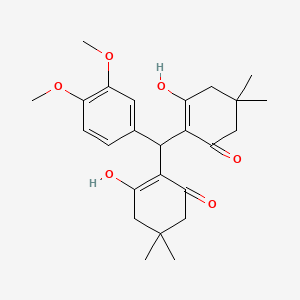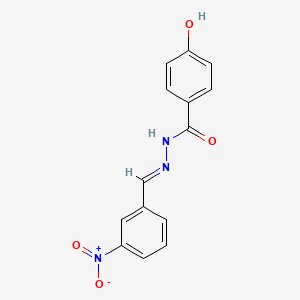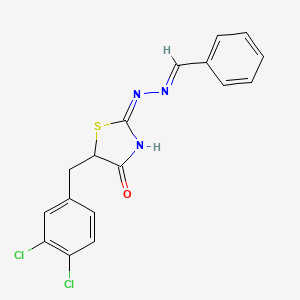![molecular formula C23H20ClN3O3 B11988580 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(3-chloro-4-methylphenyl)-2-oxoacetamide](/img/structure/B11988580.png)
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(3-chloro-4-methylphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(BENZYLOXY)BENZYLIDENE)HYDRAZINO)-N-(3-CL-4-METHYLPHENYL)-2-OXOACETAMIDE is a complex organic compound that belongs to the class of hydrazones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(BENZYLOXY)BENZYLIDENE)HYDRAZINO)-N-(3-CL-4-METHYLPHENYL)-2-OXOACETAMIDE typically involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the benzyloxy group.
Reduction: Reduction reactions may target the hydrazone linkage.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, hydrazone derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities in biological research.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets such as enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-(BENZYLOXY)BENZYLIDENE)HYDRAZINO)-N-(3-CL-4-METHYLPHENYL)-2-OXOACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(4-Methoxybenzylidene)hydrazino)-N-(3-chloro-4-methylphenyl)-2-oxoacetamide
- 2-(2-(4-Hydroxybenzylidene)hydrazino)-N-(3-chloro-4-methylphenyl)-2-oxoacetamide
Uniqueness
What sets 2-(2-(4-(BENZYLOXY)BENZYLIDENE)HYDRAZINO)-N-(3-CL-4-METHYLPHENYL)-2-OXOACETAMIDE apart from similar compounds is the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C23H20ClN3O3 |
|---|---|
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-16-7-10-19(13-21(16)24)26-22(28)23(29)27-25-14-17-8-11-20(12-9-17)30-15-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,26,28)(H,27,29)/b25-14+ |
Clave InChI |
JFSVASXANYYGLW-AFUMVMLFSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988507.png)
![2-(4-Fluorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11988516.png)



![Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate](/img/structure/B11988558.png)
![3-(4-chlorophenyl)-N'-[(E)-1-(4-ethoxyphenyl)propylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988560.png)

![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B11988565.png)
![N-(2-ethoxyphenyl)-2-{1-[(4-methylphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11988568.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11988573.png)


